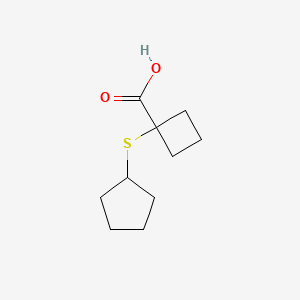
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol This compound is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutane-1-carboxylic acid with cyclopentylthiol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as dichloromethane. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the sulfur atom, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane or sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.
Mécanisme D'action
The mechanism of action of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and the sulfur atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparaison Avec Des Composés Similaires
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the cyclopentylsulfanyl group, resulting in different chemical and biological properties.
Cyclopentylthiol: Contains the cyclopentylsulfanyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
Sulfoxides and sulfones: Oxidized derivatives of sulfur-containing compounds, with distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C10H16O2S |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
1-cyclopentylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c11-9(12)10(6-3-7-10)13-8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
Clé InChI |
HUWMXKCFLCGILB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)SC2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
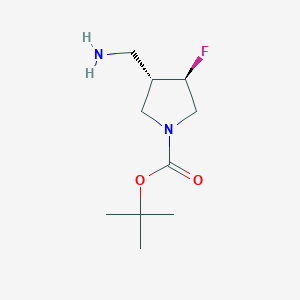
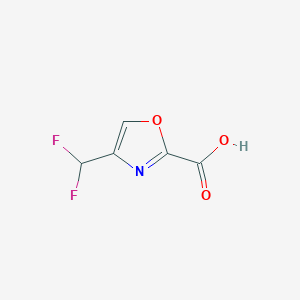

![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
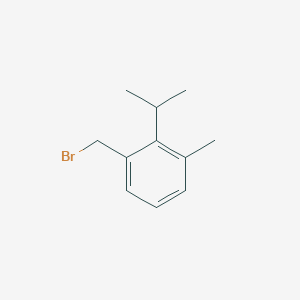
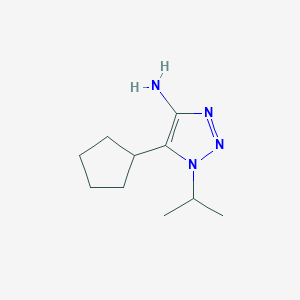
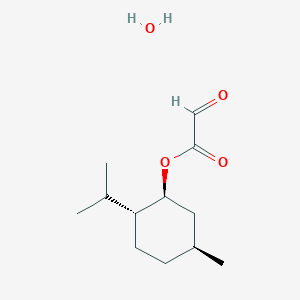
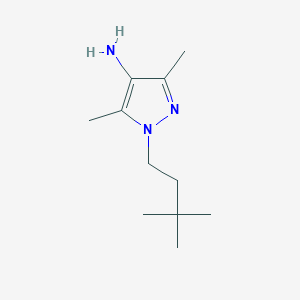
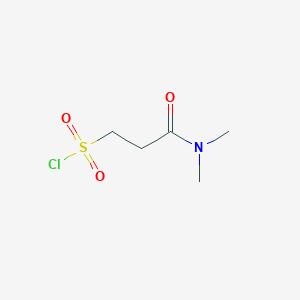


![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
